molecular formula C12H17NO2S B2872321 5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid CAS No. 792889-26-0

5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid

Cat. No. B2872321
CAS RN: 792889-26-0
M. Wt: 239.33
InChI Key: FLDMGMFCFPJMHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as 5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid, can be synthesized through various methods. One common method is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Azepan-1-ylmethyl)thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to an azepane ring through a methylene bridge. The carboxylic acid group is attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .

properties

IUPAC Name

5-(azepan-1-ylmethyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-12(15)11-6-5-10(16-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDMGMFCFPJMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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